(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound characterized by its unique structure, which includes a furan ring, a brominated phenyl group, and a thioxodihydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde with 1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thioxodihydropyrimidine core can be reduced to dihydropyrimidine derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while substitution of the bromine atom can lead to various substituted phenyl derivatives.
Scientific Research Applications
(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{[5-(2-chloro-4-methylphenyl)furan-2-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- (5E)-5-{[5-(2-fluoro-4-methylphenyl)furan-2-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- (5E)-5-{[5-(2-iodo-4-methylphenyl)furan-2-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
The uniqueness of (5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific brominated phenyl group, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance the compound’s ability to participate in substitution reactions and may also affect its binding affinity to biological targets.
Properties
Molecular Formula |
C22H15BrN2O3S |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
(5E)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H15BrN2O3S/c1-13-7-9-16(18(23)11-13)19-10-8-15(28-19)12-17-20(26)24-22(29)25(21(17)27)14-5-3-2-4-6-14/h2-12H,1H3,(H,24,26,29)/b17-12+ |
InChI Key |
ZQMBRMNKUNGDMX-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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